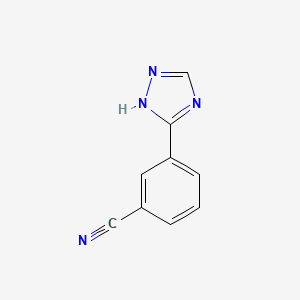

3-(1H-1,2,4-triazol-5-yl)benzonitrile

Description

3-(1H-1,2,4-Triazol-5-yl)benzonitrile (CAS: 1311314-27-8) is a heterocyclic compound featuring a benzonitrile backbone substituted at the 3-position with a 1,2,4-triazole ring. This structure combines the electron-withdrawing nitrile group with the versatile triazole moiety, which is known for its ability to participate in hydrogen bonding and π-π stacking interactions. Such properties make it a candidate for applications in medicinal chemistry, agrochemicals, and materials science.

Properties

IUPAC Name |

3-(1H-1,2,4-triazol-5-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4/c10-5-7-2-1-3-8(4-7)9-11-6-12-13-9/h1-4,6H,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTTGRDYAQXLEFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NC=NN2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311314-27-8 | |

| Record name | 3-(1H-1,2,4-triazol-5-yl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-1,2,4-triazol-5-yl)benzonitrile typically involves the reaction of 3-bromobenzonitrile with sodium azide and copper(I) iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The triazole ring in 3-(1H-1,2,4-triazol-5-yl)benzonitrile can undergo substitution reactions with various electrophiles.

Oxidation and Reduction:

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halogenated compounds and bases such as potassium carbonate.

Oxidation and Reduction: Typical reagents might include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazole derivatives .

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

3-(1H-1,2,4-triazol-5-yl)benzonitrile serves as a versatile building block in organic synthesis. Its triazole ring is an essential motif in the development of complex organic molecules, particularly heterocycles with potential biological activity. The compound can be utilized in reactions such as:

- Coupling Reactions : It can participate in cross-coupling reactions to form more complex structures.

- Functionalization : The nitrile group allows for further functionalization, expanding the diversity of derivatives that can be synthesized.

Biological Applications

Antifungal and Anticancer Properties

Research indicates that this compound exhibits antifungal and anticancer properties. The compound interacts with various biological targets:

- Poly (ADP-ribose) polymerase 1 (PARP-1) : It inhibits PARP-1, a key enzyme involved in DNA repair mechanisms. Inhibition leads to the accumulation of DNA damage, which can induce apoptosis in cancer cells.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antifungal | Disruption of fungal cell wall synthesis | |

| Anticancer | PARP-1 inhibition leading to apoptosis | |

| Antibacterial | Inhibition of bacterial enzyme activity |

Case Studies

Case Study 1: Anticancer Activity

In a study examining the effects of this compound on cancer cells, researchers found that the compound significantly inhibited cell proliferation in various cancer lines. The IC50 values indicated potent activity against rapidly dividing cells, showcasing its potential as an anticancer agent .

Case Study 2: Synergistic Effects with Antibiotics

A recent investigation evaluated the synergistic effects of this compound with existing antibiotics against multidrug-resistant bacterial strains. The combination demonstrated enhanced antibacterial activity compared to individual treatments, suggesting a promising avenue for overcoming antibiotic resistance .

Mechanism of Action

The mechanism of action of 3-(1H-1,2,4-triazol-5-yl)benzonitrile in biological systems is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its triazole ring. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

(a) 4-[(E)-(3-Methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)iminomethyl]-benzonitrile

- Structural Features: Contains a thioxo (S=O) group and an iminomethyl linker between the triazole and benzonitrile. The thioxo group enhances hydrogen-bonding capacity, as evidenced by its crystal packing (viewed in Fig. 2 of ) .

- Key Data :

(b) 4-(3-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2-difluoro-1-hydroxy-3-oxopropyl)-2-(1H-1,2,4-triazol-1-yl)benzonitrile

- Structural Features : Fluorinated substituents (Cl, CF₃, F) increase lipophilicity and metabolic stability, making it suitable for agrochemical applications .

Triazole-Substituted Aniline Derivatives

(a) 5-Bromo-2-(3-(furan-3-yl)-1H-1,2,4-triazol-5-yl)aniline

(b) 5-Fluoro-2-(3-(thiophen-3-yl)-1H-1,2,4-triazol-5-yl)aniline

- Structural Features: Replacement of benzonitrile with aniline introduces NH₂, enabling hydrogen-bond donor capacity. Halogen substituents (Br, F) and heteroaromatic rings (furan, thiophene) modulate electronic properties.

- Biological Activity :

| Compound | Substituents | MIC (µM) | Reference |

|---|---|---|---|

| 5-Bromo-...aniline | Br, furan | 5.2 | |

| 5-Fluoro-...aniline | F, thiophene | 6.1 |

Pyridyl and Quinoline Derivatives

(a) 2-[3-(4-Pyridyl)-1H-1,2,4-triazol-5-yl]pyridine

(b) (E)-4-Hydroxy-6-methyl-3-(((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)imino)methyl)quinolin-2(1H)-one

- Structural Features: Quinoline backbone with triazole-iminomethyl substituents.

- Application : Evaluated as an EGFR/HER-2 dual-target inhibitor .

Heterocyclic Analogues

(a) 2-(1H-Tetrazol-5-yl)benzonitrile

(b) 2-((3-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)methyl)benzonitrile

- Structural Features : Oxadiazole introduces a second heterocycle, altering electron distribution.

- Synthesis : Prepared via condensation, emphasizing scalability .

Biological Activity

3-(1H-1,2,4-triazol-5-yl)benzonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its mechanisms of action, biological targets, and therapeutic applications based on diverse research findings.

The primary mode of action for this compound involves its interaction with specific enzymes, notably poly (ADP-ribose) polymerase 1 (PARP-1). The triazole ring in the compound facilitates binding through hydrogen bonds and coordination with metal ions present in the active sites of these enzymes. Inhibition of PARP-1 prevents the synthesis of poly (ADP-ribose) chains, leading to an accumulation of DNA damage and subsequent apoptosis in rapidly dividing cells.

Key Biochemical Pathways

The inhibition of PARP-1 affects several critical biochemical pathways:

- DNA Repair : Impaired DNA repair mechanisms lead to increased cellular stress.

- Apoptosis Pathways : Persistent DNA damage activates apoptotic pathways, resulting in programmed cell death.

- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, enhancing its anticancer efficacy .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. The compound is primarily excreted via the kidneys, and its half-life supports sustained biological activity. These properties are essential for its potential therapeutic applications.

Biological Activity

Research has demonstrated that this compound exhibits significant biological activities:

Anticancer Activity

In vitro studies have shown that derivatives of triazole compounds exhibit potent cytotoxic effects against various cancer cell lines:

- IC50 Values : Some derivatives have IC50 values comparable to established chemotherapeutics like doxorubicin. For instance, certain triazole hybrids showed IC50 values ranging from 15.6 to 23.9 µM against MCF-7 breast cancer cells .

Antifungal Activity

The triazole moiety is well-known for its antifungal properties. Compounds with similar structures have been evaluated for their effectiveness against fungal pathogens, indicating a potential application in treating fungal infections .

Xanthine Oxidase Inhibition

Recent studies have identified derivatives of this compound as xanthine oxidase inhibitors. For example, some derivatives demonstrated IC50 values as low as 6.7 µM, suggesting their potential use in managing conditions like gout through the inhibition of uric acid production .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound and its derivatives:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.